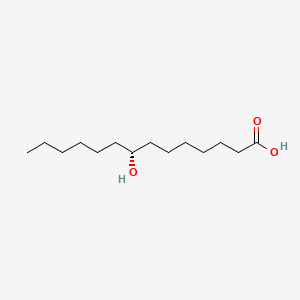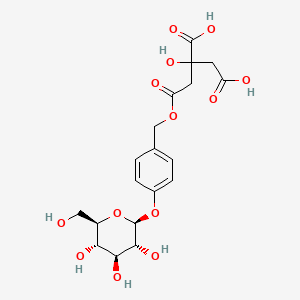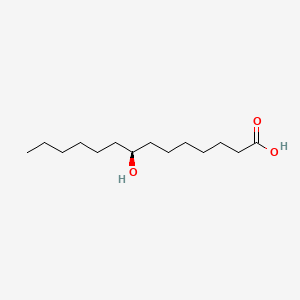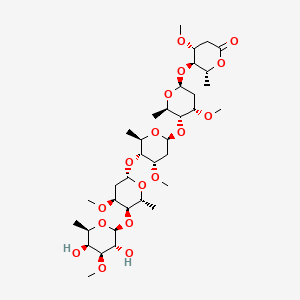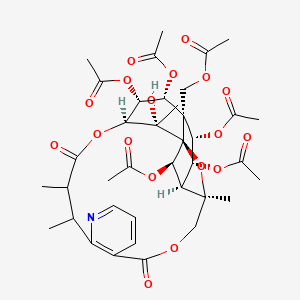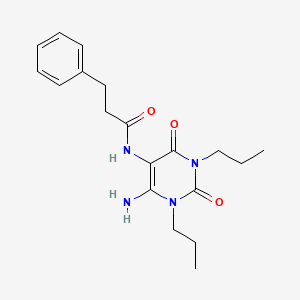![molecular formula C8H8N2O B591472 (1H-Pirrolo[2,3-b]piridin-3-il)metanol CAS No. 1065100-83-5](/img/structure/B591472.png)
(1H-Pirrolo[2,3-b]piridin-3-il)metanol
Descripción general
Descripción
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyridine and pyrrole, featuring a methanol group attached to the pyridine ring.
Aplicaciones Científicas De Investigación
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol interacts with FGFRs, inhibiting their activity . This inhibition is achieved by the compound binding to the receptors, which prevents them from activating downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a derivative of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is worth noting that the effectiveness of fgfr inhibitors, such as this compound, can be influenced by the specific genetic and cellular environment of the cancer cells they target .
Análisis Bioquímico
Biochemical Properties
The compound (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol interacts with various biomolecules, particularly the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol may involve scalable synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyridine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the heterocyclic core .
Comparación Con Compuestos Similares
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
- (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSBHFXPGWHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655604 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065100-83-5 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



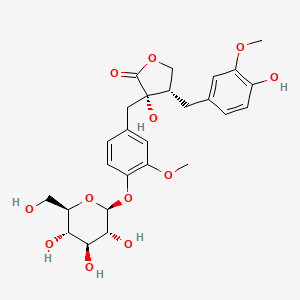
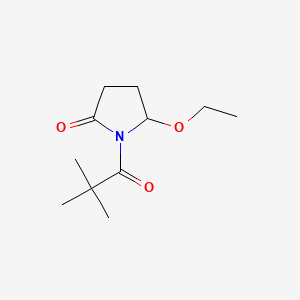
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)
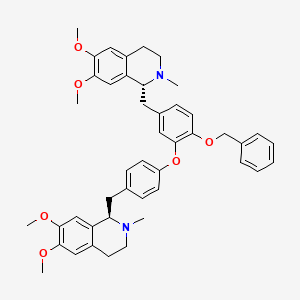
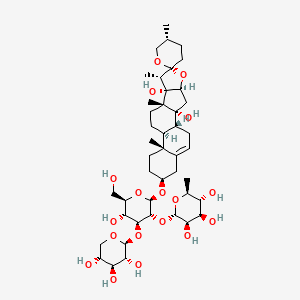
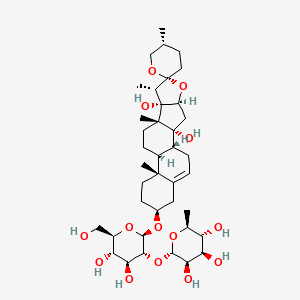
![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)
